Cas no 6757-31-9 (Methyl 4-carbamoylbenzoate)

Methyl 4-carbamoylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-carbamoylbenzoate
- Benzoic acid, 4-(aminocarbonyl)-, methyl ester
- Methyl-(4-aminocarbonyl)benzoate
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- MDL: MFCD00463146
計算された属性
- 精确分子量: 179.05827
じっけんとくせい
- PSA: 69.39
Methyl 4-carbamoylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-134385-0.1g |
methyl 4-carbamoylbenzoate |
6757-31-9 | 95% | 0.1g |
$26.0 | 2023-02-15 | |
TRC | M295665-100mg |
Methyl 4-carbamoylbenzoate |
6757-31-9 | 100mg |
$64.00 | 2023-05-18 | ||
Enamine | EN300-134385-0.05g |
methyl 4-carbamoylbenzoate |
6757-31-9 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
Enamine | EN300-134385-5.0g |
methyl 4-carbamoylbenzoate |
6757-31-9 | 95% | 5.0g |
$225.0 | 2023-02-15 | |
Apollo Scientific | OR907970-5g |
Methyl 4-carbamoylbenzoate |
6757-31-9 | 98% | 5g |
£225.00 | 2024-05-22 | |
TRC | M295665-500mg |
Methyl 4-carbamoylbenzoate |
6757-31-9 | 500mg |
$87.00 | 2023-05-18 | ||
TRC | M295665-1g |
Methyl 4-carbamoylbenzoate |
6757-31-9 | 1g |
$98.00 | 2023-05-18 | ||
abcr | AB335537-1 g |
Methyl 4-carbamoylbenzoate; 98% |
6757-31-9 | 1g |
€144.00 | 2023-04-26 | ||
abcr | AB335537-5 g |
Methyl 4-carbamoylbenzoate; 98% |
6757-31-9 | 5g |
€348.00 | 2023-04-26 | ||
Enamine | EN300-134385-10.0g |
methyl 4-carbamoylbenzoate |
6757-31-9 | 95% | 10.0g |
$413.0 | 2023-02-15 |
Methyl 4-carbamoylbenzoate 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Methyl 4-carbamoylbenzoateに関する追加情報
Methyl 4-carbamoylbenzoate (CAS No. 6757-31-9): A Comprehensive Overview
Methyl 4-carbamoylbenzoate, identified by the chemical formula C₉H₉NO₃ and bearing the CAS number 6757-31-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry. The presence of both a carbamoyl group and a methyl ester moiety endows this molecule with unique reactivity, making it a candidate for various chemical transformations and biological studies.
The synthesis of methyl 4-carbamoylbenzoate typically involves the reaction of 4-formylbenzoic acid with ammonia or an amine derivative, followed by esterification. This process highlights the compound's role as a building block in more complex molecular architectures. The carbamoyl group, specifically, is a key feature that contributes to its utility in medicinal chemistry, as it is often found in biologically active molecules.
In recent years, methyl 4-carbamoylbenzoate has been explored for its potential applications in drug development. Its structural motif is reminiscent of several pharmacophores that are known to interact with biological targets. For instance, the benzoate core is commonly observed in nonsteroidal anti-inflammatory drugs (NSAIDs), while the carbamoyl group can be modified to enhance binding affinity or metabolic stability. These characteristics make it an attractive candidate for designing novel therapeutic agents.
One of the most compelling areas of research involving methyl 4-carbamoylbenzoate is its use as a precursor in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural products and interact with biological systems. By functionalizing the carbamoyl and ester groups, researchers can generate diverse scaffolds that may exhibit desirable pharmacological properties. For example, derivatives of methyl 4-carbamoylbenzoate have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
The compound's reactivity also makes it useful in material science applications. Specifically, its ability to undergo cross-coupling reactions allows for the creation of conjugated polymers and organic electronic materials. These materials are essential in the development of flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic cells. The incorporation of methyl 4-carbamoylbenzoate into these systems can enhance their performance by introducing specific functional groups that influence charge transport and optical properties.
Recent advancements in computational chemistry have further expanded the utility of methyl 4-carbamoylbenzoate. Molecular modeling studies have demonstrated its potential as a ligand in protein-targeting assays. By understanding the binding interactions at a molecular level, researchers can optimize the compound's structure to improve its efficacy as a drug candidate. These computational approaches are particularly valuable in reducing the reliance on empirical screening methods and accelerating the drug discovery process.
Moreover, methyl 4-carbamoylbenzoate has been studied for its role in chemical biology research. Its derivatives serve as probes to investigate enzyme mechanisms and metabolic pathways. For instance, labeled versions of this compound have been used to track biochemical processes in cells, providing insights into disease pathways and potential therapeutic interventions. This application underscores the compound's importance beyond synthetic chemistry, highlighting its contributions to fundamental biological research.
The environmental impact of using methyl 4-carbamoylbenzoate has also been considered in recent studies. Researchers are exploring greener synthetic routes that minimize waste and reduce energy consumption. One such approach involves catalytic methods that employ transition metals to facilitate key transformations efficiently. These sustainable practices not only make the production process more environmentally friendly but also align with global efforts to promote green chemistry principles.
In conclusion, methyl 4-carbamoylbenzoate (CAS No. 6757-31-9) is a multifaceted compound with significant applications across multiple disciplines. Its structural features make it a valuable intermediate in pharmaceutical synthesis, while its reactivity allows for diverse modifications tailored to specific needs. Whether used as a building block for drug development or as a component in advanced materials, this compound continues to be an area of active research and innovation. As our understanding of its properties grows, so too will its contributions to science and technology.
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